molecular formula C5H8IN2+ B12814095 Pyridin-1-ium-1-amine;hydroiodide

Pyridin-1-ium-1-amine;hydroiodide

Cat. No.: B12814095
M. Wt: 223.03 g/mol
InChI Key: NDRLPYIMWROJBG-UHFFFAOYSA-N
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Description

1-Aminopyridinium iodide is an organic compound with the molecular formula C5H7IN2. It is a pyridine derivative and is known for its significant role in organic synthesis. This compound appears as white to pale cream crystals or crystalline powder and is soluble in water . It is used as a reagent in various chemical reactions and has applications in pharmaceuticals and organic synthesis .

Preparation Methods

1-Aminopyridinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine-O-sulfonic acid with pyridine in the presence of potassium carbonate, followed by the addition of hydriodic acid . The detailed procedure is as follows:

  • Dissolve 11.3 g of hydroxylamine-O-sulfonic acid in 64 ml of cold water.
  • Add 24 ml of pyridine to the solution and heat at 90°C for 20 minutes.
  • Cool the mixture to room temperature and add 13.8 g of potassium carbonate.
  • Remove water and excess pyridine by heating at 30-40°C.
  • Treat the residue with 120 ml of ethanol and filter out the insoluble potassium sulfate.
  • Add 14 ml of 57% hydriodic acid to the filtrate and store at -20°C for 1 hour.
  • Collect the solid that forms and recrystallize from absolute ethanol to obtain 1-aminopyridinium iodide .

Chemical Reactions Analysis

1-Aminopyridinium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate and acids like hydriodic acid. Major products formed from these reactions include fused heterocycles and substituted pyridines .

Comparison with Similar Compounds

1-Aminopyridinium iodide can be compared with other similar compounds such as:

  • 2-Chloro-1-methylpyridinium iodide
  • 1,1,1-Trimethylhydrazinium iodide
  • 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
  • 1-Ethyl-3-methylimidazolium iodide
  • 1,4-Dimethylpyridinium iodide

These compounds share similar structural features and applications in organic synthesis. 1-aminopyridinium iodide is unique due to its specific role in the preparation of primary amines and its use in the synthesis of fused heterocycles .

Properties

Molecular Formula

C5H8IN2+

Molecular Weight

223.03 g/mol

IUPAC Name

pyridin-1-ium-1-amine;hydroiodide

InChI

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;

InChI Key

NDRLPYIMWROJBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)N.I

Origin of Product

United States

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